The Metabolic Journey of Mono-2-ethyl-5-hydroxyhexyl Phthalate: A Technical Guide
The Metabolic Journey of Mono-2-ethyl-5-hydroxyhexyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-2-ethyl-5-hydroxyhexyl phthalate (B1215562) (MEHHP) is a prominent secondary metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely utilized plasticizer. As a key biomarker of DEHP exposure, understanding the metabolic fate of MEHHP is crucial for toxicological assessments and the development of safer alternatives. This technical guide provides an in-depth exploration of the primary metabolic pathway of MEHHP, detailing the enzymatic processes, quantitative data on metabolite excretion, and the experimental protocols used to elucidate this pathway.
Primary Metabolic Pathway of MEHHP
The metabolism of MEHHP is a multi-step oxidative process that primarily occurs in the liver. It follows the initial hydrolysis of DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP then undergoes further oxidation to form MEHHP, which is the starting point of the pathway detailed below. The central pathway involves the sequential oxidation of the ethylhexyl side chain.
The primary metabolic cascade for MEHHP involves its oxidation to mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), which is subsequently converted to mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)[1][2]. Another oxidative metabolite, mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP), is also formed[1][2]. These oxidative transformations are primarily catalyzed by Phase I enzymes, namely Cytochrome P450 monooxygenases (CYPs), with subsequent Phase II conjugation reactions facilitating their excretion.
Enzymatic Machinery:
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Cytochrome P450 Isozymes: The oxidation of MEHP to MEHHP and its subsequent oxidation to MEOHP are predominantly mediated by CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C91 and CYP2C19 as the major contributors to the formation of MEHHP and MEOHP[3]. While other CYPs may play a minor role, CYP2C91 demonstrates the highest catalytic activity for these specific hydroxylation and oxidation steps[3].
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Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): While the initial hydroxylation to form MEHHP is a CYP-mediated event, the subsequent oxidation of the alcohol group in MEHHP to a ketone in MEOHP, and further to a carboxylic acid in 5cx-MEPP, likely involves ADH and ALDH enzymes, respectively[4][5]. The specific isozymes of ADH and ALDH involved in phthalate metabolism are still an area of active research.
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UDP-Glucuronosyltransferases (UGTs): Following oxidation, MEHHP and its downstream metabolites undergo Phase II conjugation with glucuronic acid, a process known as glucuronidation[6][7][8]. This reaction is catalyzed by UGTs and significantly increases the water solubility of the metabolites, facilitating their renal excretion. In humans, MEHP glucuronidation is catalyzed by several UGT isoforms in the liver (UGT1A3, UGT1A9, UGT2B4, and UGT2B7) and intestine (UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7)[9]. The glucuronide-bound conjugates are the predominant form of these metabolites found in urine and serum[10].
Quantitative Data on Metabolite Excretion
The relative abundance of MEHHP and its downstream metabolites in urine provides valuable insights into the extent of DEHP exposure and the efficiency of its metabolism. Oxidative metabolites of DEHP, including MEHHP, MEOHP, and 5cx-MEPP, are considered more reliable biomarkers of exposure than the primary metabolite MEHP, as they are less prone to external contamination and represent a larger fraction of the excreted dose[1].
| Metabolite | Percentage of Oral DEHP Dose Excreted in Urine (after 24h) | Median Urinary Concentration (µg/L) in the General Population |
| Mono(2-ethylhexyl) phthalate (MEHP) | 5.9%[2] | 9.8[11] |
| Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) | 23.3% [2] | 47.5 [11] |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 15.0%[2] | 39.7[11] |
| Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) | 18.5%[2] | 85.5[11] |
| Mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP) | 4.2%[2] | ~37[11] |
Note: The median concentrations can vary between different populations and studies.
Experimental Protocols
The elucidation of the metabolic pathway of MEHHP has been achieved through a combination of in vivo and in vitro experimental approaches.
In Vivo Human Metabolism Studies
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Methodology: These studies typically involve the oral administration of a known dose of deuterium-labeled DEHP to human volunteers to distinguish it from background environmental exposure[2][12].
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Sample Collection: Urine and serum samples are collected at timed intervals over a period of 24 to 48 hours[2][12].
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Sample Preparation (Urine):
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An aliquot of the urine sample is taken.
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Enzymatic hydrolysis is performed using β-glucuronidase to deconjugate the glucuronide-bound metabolites[11].
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The sample is then acidified.
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Solid-phase extraction (SPE) is employed to isolate and concentrate the phthalate metabolites from the urinary matrix[13].
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Analytical Detection: The extracted metabolites are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS)[11][13]. Isotope dilution with labeled internal standards is used for accurate quantification[13].
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In Vitro Metabolism Studies
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Methodology: These experiments utilize subcellular fractions, such as human liver microsomes (HLM), and recombinant human CYP isoforms to identify the specific enzymes responsible for the metabolic transformations[3][14].
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Incubation: MEHP is incubated with HLM or specific recombinant CYP enzymes in the presence of an NADPH-regenerating system to support CYP activity[3][15].
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Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent like acetonitrile.
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Analysis: The formation of MEHHP, MEOHP, and other metabolites is monitored and quantified using LC-MS/MS[3][15].
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Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to assess the efficiency of different CYP isoforms in metabolizing MEHP[14].
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Mandatory Visualizations
Caption: Metabolic pathway of MEHHP from its precursor MEHP.
Caption: Workflow for in vivo and in vitro MEHHP metabolism studies.
References
- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological monitoring of the five major metabolites of di-(2-ethylhexyl)phthalate (DEHP) in human urine using column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
